2,5-Diphenyl-3-pyrazolidinone
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Overview
Description
2,5-Diphenyl-3-pyrazolidinone is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at different positions. This compound is part of the pyrazolidinone family, known for their diverse pharmacological activities and industrial applications. The presence of phenyl groups at the 2 and 5 positions enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diphenyl-3-pyrazolidinone can be synthesized through various methods. One common approach involves the cyclization of α,β-unsaturated esters with hydrazine hydrate under mild conditions . Another method includes the reaction of chalcones with hydrazines, diazo compounds, or hydrazones . These reactions typically occur under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production often employs greener and more economical synthesis strategies. For instance, using metal catalysts or Huisgen zwitterions can enhance the yield and reduce the environmental impact . The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenyl-3-pyrazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazolidinediones.
Reduction: Reduction reactions can yield dihydropyrazolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
2,5-Diphenyl-3-pyrazolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is employed in the production of dyes and as a precursor for various agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3-pyrazolidinone involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Phenylbutazone: Another pyrazolidinone derivative with anti-inflammatory properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor used as an anti-inflammatory drug.
Rimonabant: An antiobesity agent with a pyrazoline core structure.
Uniqueness: 2,5-Diphenyl-3-pyrazolidinone is unique due to its specific substitution pattern, which enhances its stability and biological activity compared to other pyrazolidinone derivatives. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
14776-43-3 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,5-diphenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI Key |
RAQBOVMWAGOKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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